molecular formula C8H6N2O3 B2914203 2-Aminobenzo[d]oxazole-4-carboxylic acid CAS No. 1784377-67-8

2-Aminobenzo[d]oxazole-4-carboxylic acid

Cat. No. B2914203
M. Wt: 178.147
InChI Key: QAINPTBCPNUNLG-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-4-carboxylic acid is a chemical compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles like 2-Aminobenzo[d]oxazole-4-carboxylic acid, can be achieved through several methods. One such method involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® . Another method involves a catalyst-free microwave-assisted procedure for synthesizing N-alkylated 2-aminobenzo[d]oxazoles .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzo[d]oxazole-4-carboxylic acid consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom. The carboxylic acid group (-COOH) is attached to the 4-position of the oxazole ring, and the amino group (-NH2) is attached to the 2-position .

Scientific Research Applications

Synthesis and Biological Activity

  • 2-Aminobenzothiazole derivatives, similar in structure to 2-Aminobenzo[d]oxazole-4-carboxylic acid, are used in synthesizing various compounds with significant antibacterial and antifungal activities. These compounds have shown efficacy against microorganisms such as Staphylococcus aureus and Bacillus subtilis (Chavan & Pai, 2007).

Antiallergic Activity

  • Derivatives of 2-Aminobenzoxazole, closely related to 2-Aminobenzo[d]oxazole-4-carboxylic acid, have been synthesized and tested for antiallergic properties. Some of these compounds demonstrated activity comparable to disodium cromoglycate, a known antiallergic agent, in rat models (Wade et al., 1983).

Synthesis of Oxadiazolin Carboxylic Acids

  • The compound has been used in the regiospecific synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic acids, demonstrating its utility in creating specific molecular structures for various applications (Pavez et al., 1987).

Development of Metal-Organic Frameworks

  • A study used derivatives of 2-Aminobenzoxazole, similar to 2-Aminobenzo[d]oxazole-4-carboxylic acid, in the construction of Zn-cluster-based Metal-Organic Frameworks (MOFs). These MOFs exhibited high chemical stability and potential for industrial gas separation applications (Kan et al., 2018).

Catalysis and Synthesis of Oxazoles

  • The compound's derivatives have been used in catalytic activities, particularly in the synthesis of 2,4-disubstituted oxazoles, indicating its role in facilitating specific chemical reactions (Luo et al., 2012).

Synthesis of Thermotropic Polyesters

  • 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, closely related to 2-Aminobenzo[d]oxazole-4-carboxylic acid, has been used in the synthesis of thermotropic polyesters, demonstrating its potential in polymer chemistry (Kricheldorf & Thomsen, 1992).

properties

IUPAC Name

2-amino-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINPTBCPNUNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzo[d]oxazole-4-carboxylic acid

CAS RN

1784377-67-8
Record name 2-amino-1,3-benzoxazole-4-carboxylic acid
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